iPF2alpha-VI-d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iPF2alpha-VI-d4 involves the non-enzymatic oxidation of polyunsaturated fatty acids, particularly arachidonic acid . This process can be induced by oxidative stress inducers such as tert-butyl hydroperoxide or doxorubicin . The compound is often synthesized in laboratory settings using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards .
Industrial Production Methods
Industrial production of this compound is typically carried out by specialized chemical companies. The compound is synthesized in bulk and purified to high standards, often exceeding 95% purity . The production process involves stringent quality control measures to ensure consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
iPF2alpha-VI-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for its role as a biomarker in oxidative stress studies.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include tert-butyl hydroperoxide and doxorubicin . The reactions are typically carried out under controlled laboratory conditions using LC-MS/MS for precise measurement and analysis .
Major Products Formed
The major products formed from the reactions of this compound are various isoprostanes, which are stable markers of lipid peroxidation . These products are used to assess oxidative damage in biological systems .
Scientific Research Applications
iPF2alpha-VI-d4 has a wide range of scientific research applications:
Mechanism of Action
iPF2alpha-VI-d4 exerts its effects through the non-enzymatic oxidation of polyunsaturated fatty acids, leading to the formation of isoprostanes . These isoprostanes act as biomarkers for oxidative stress, indicating the extent of lipid peroxidation in biological systems . The molecular targets and pathways involved include the reactive oxygen species (ROS) pathways and lipid peroxidation mechanisms .
Comparison with Similar Compounds
Similar Compounds
8,12-iso-iPF2alpha-VI: The non-deuterated form of iPF2alpha-VI-d4, also used as a biomarker for oxidative stress.
iPF2alpha-III: Another isoprostane used in oxidative stress studies.
Prostaglandin F2alpha: A related compound involved in various physiological processes.
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and precision in analytical measurements . This makes it particularly valuable in research settings where accurate quantification of oxidative stress markers is essential .
Properties
Molecular Formula |
C20H34O5 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(E,5S)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-5,5,6,6-tetradeuteriooct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15-,16+,17-,18+,19-/m0/s1/i3D2,4D2 |
InChI Key |
RZCPXIZGLPAGEV-NJRWSKLTSA-N |
Isomeric SMILES |
[2H]C([2H])(CC)C([2H])([2H])C/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@H](CCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
Origin of Product |
United States |
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